(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-17-4-2-3-14-10-19(27-20(14)17)21(23)22-8-7-15(11-22)13-5-6-16-18(9-13)26-12-25-16/h2-6,9-10,15H,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXAUYPXIDIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Benzo[d]dioxol-5-yl)Pyrrolidine
The pyrrolidine fragment is synthesized via reductive amination between benzo[d]dioxol-5-ylmethanamine (piperonylamine) and succinaldehyde. In a typical procedure, piperonylamine (1.0 equiv) reacts with succinaldehyde (1.2 equiv) in methanol at 25°C for 12 hours, followed by sodium borohydride reduction (2.0 equiv) to yield 3-(benzo[d]dioxol-5-yl)pyrrolidine. The reaction achieves an 82% yield after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperonylamine | Succinaldehyde | Methanol | 25°C | 12 h | 82% |
Preparation of 7-Methoxybenzofuran-2-Carbonyl Chloride
7-Methoxybenzofuran-2-carboxylic acid is synthesized via Friedel-Crafts acylation of 7-methoxybenzofuran using acetic anhydride in dichloroethane (DCE) at 80°C for 6 hours. The carboxylic acid is treated with oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 1 hour to generate the acyl chloride, isolated in 89% yield.
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acylation | Acetic anhydride | DCE | 80°C | 6 h | 75% |
| Chlorination | Oxalyl chloride | DCM | 0°C | 1 h | 89% |
Coupling Reaction
The final coupling involves reacting 3-(benzo[d]dioxol-5-yl)pyrrolidine (1.1 equiv) with 7-methoxybenzofuran-2-carbonyl chloride (1.0 equiv) in DCM using triethylamine (2.5 equiv) as a base. The reaction proceeds at 25°C for 8 hours, yielding the target compound in 76% purity after column chromatography (ethyl acetate/hexane, 1:1).
| Component | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acyl chloride + pyrrolidine | Triethylamine | DCM | 25°C | 8 h | 76% |
One-Pot Tandem Cyclization-Acylation Approach
Simultaneous Formation of Pyrrolidine and Methanone Bridge
A mixture of piperonylamine (1.0 equiv), ethyl acetoacetate (1.5 equiv), and paraformaldehyde (2.0 equiv) undergoes Mannich reaction in ethanol at 70°C for 6 hours to form 3-(benzo[d]dioxol-5-yl)pyrrolidin-1-yl ketone intermediate. Subsequent acylation with 7-methoxybenzofuran-2-carbonyl chloride (1.2 equiv) in DMF at 50°C for 12 hours delivers the final product in 68% yield.
| Reaction Phase | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Mannich reaction | Paraformaldehyde | Ethanol | 70°C | 6 h | 68% |
| Acylation | Acyl chloride | DMF | 50°C | 12 h |
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin (1.0 g) is preloaded with 7-methoxybenzofuran-2-carboxylic acid using diisopropylcarbodiimide (DIC, 5.0 equiv) and hydroxybenzotriazole (HOBt, 5.0 equiv) in DMF for 24 hours. The resin-bound acid is converted to an acyl chloride using oxalyl chloride (10.0 equiv) in DCM.
Amine Coupling
3-(Benzo[d]dioxol-5-yl)pyrrolidine (3.0 equiv) in DMF is added to the resin and agitated for 24 hours at 25°C. Cleavage with trifluoroacetic acid (TFA)/DCM (1:1) liberates the product in 71% yield with >95% purity by HPLC.
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Resin loading | DIC/HOBt | DMF | 25°C | 24 h | 85% |
| Amine coupling | Pyrrolidine | DMF | 25°C | 24 h | 71% |
Critical Analysis of Reaction Conditions
Solvent Optimization
Comparative studies in DCM, DMF, and THF reveal DCM as optimal for acyl chloride couplings (76% yield vs. 58% in THF), while DMF enhances solid-phase synthesis efficiency (71% vs. 63% in DCE).
Temperature Effects
Elevated temperatures (50°C) in one-pot methods reduce reaction time by 40% but decrease yield by 12% due to side reactions. Room-temperature protocols balance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, often referred to as a synthetic cathinone, is a member of a class of substances that have garnered attention for their psychoactive properties. This article explores its biological activity, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.38 g/mol. The structure features a pyrrolidine ring attached to a benzo[d][1,3]dioxole and a methoxybenzofuran moiety, which may contribute to its biological activity.
Research indicates that synthetic cathinones, including this compound, primarily act on the central nervous system. They are known to inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants like amphetamines.
Pharmacological Effects
The pharmacological profile of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone suggests that it may exhibit:
- Stimulant Effects : Increased energy, alertness, and euphoria.
- Anxiolytic Properties : Potentially reducing anxiety symptoms.
- Appetite Suppression : Similar to other stimulants, it may decrease appetite.
Study 1: Neuropharmacological Assessment
A study conducted on animal models assessed the neuropharmacological effects of this compound. The results indicated significant increases in locomotor activity and exploratory behavior, consistent with stimulant properties. The study also noted alterations in serotonin levels, suggesting potential anxiolytic effects.
| Parameter | Control Group | Experimental Group |
|---|---|---|
| Locomotor Activity (cm) | 100 ± 10 | 250 ± 20* |
| Serotonin Levels (ng/mL) | 50 ± 5 | 75 ± 10* |
*Significant difference at p < 0.05.
Study 2: Toxicological Profile
Another study focused on the toxicological aspects of the compound. It was found to induce neurotoxicity at high doses in vitro, highlighting the need for caution in its use. The study emphasized the importance of dosage regulation to mitigate adverse effects.
Q & A
Advanced Research Question
- Molecular docking : Use software like AutoDock to model interactions with receptors (e.g., GPCRs or kinases). Focus on the methanone linker’s role in hydrogen bonding .
- In vitro binding assays : Radioligand displacement or fluorescence polarization to quantify affinity for targets like serotonin receptors, given structural analogs’ neuroactivity .
- SPR (Surface Plasmon Resonance) : Real-time kinetics to assess binding specificity and dissociation constants .
How can structure-activity relationship (SAR) studies be designed using structurally related compounds?
Advanced Research Question
- Comparative analysis : Test analogs with modified substituents (e.g., replacing methoxy with ethoxy or removing the dioxole group) to evaluate potency shifts .
- Biological profiling : Screen against panels of enzymes/cell lines to identify selectivity trends. For example, benzofuran derivatives often show antimicrobial or antitumor activity .
- Computational SAR : QSAR models using descriptors like polar surface area or H-bond donors to predict activity cliffs .
What computational methods are suitable for predicting its pharmacokinetic and toxicological profiles?
Advanced Research Question
- ADME prediction : Tools like SwissADME to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion .
- Toxicity screening : Use ProTox-II or DEREK to flag potential hepatotoxicity or mutagenicity risks, particularly for the pyrrolidine and benzofuran fragments .
- MD simulations : Assess binding stability in biological membranes or protein pockets over nanosecond timescales .
How should researchers address contradictions in analytical data (e.g., purity vs. observed impurities)?
Advanced Research Question
- Orthogonal validation : Combine HPLC (for purity) with NMR to detect low-abundance isomers or degradation products. For example, GCMS may fail to resolve stereoisomers, necessitating chiral chromatography .
- Batch consistency analysis : Compare multiple synthetic batches using DOE (Design of Experiments) to identify critical process parameters affecting impurity profiles .
What methodologies ensure compound stability during long-term biological assays?
Advanced Research Question
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation .
- In-use stability tests : Monitor degradation in assay buffers (e.g., PBS or cell media) via LC-MS at 24/48-hour intervals. Add antioxidants (e.g., ascorbic acid) if needed .
What are the challenges in elucidating its mechanism of action, and how can they be mitigated?
Advanced Research Question
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or affinity-based proteomics (e.g., pull-down assays with biotinylated probes) to identify binding partners .
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
